molecular formula C19H14Cl4N4O B420489 4-ANILINO-1-{2,2,2-TRICHLORO[CHLORO(PHENYL)METHYL]ETHANIMIDOYL}-2(1H)-PYRIMIDINONE

4-ANILINO-1-{2,2,2-TRICHLORO[CHLORO(PHENYL)METHYL]ETHANIMIDOYL}-2(1H)-PYRIMIDINONE

Cat. No.: B420489
M. Wt: 456.1g/mol
InChI Key: ZEHRKWKTQWKYAD-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ANILINO-1-{2,2,2-TRICHLORO[CHLORO(PHENYL)METHYL]ETHANIMIDOYL}-2(1H)-PYRIMIDINONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anilino group, a trichloroethanimidoyl group, and a pyrimidinone core.

Properties

Molecular Formula

C19H14Cl4N4O

Molecular Weight

456.1g/mol

IUPAC Name

4-anilino-1-[(E)-N-[chloro(phenyl)methyl]-C-(trichloromethyl)carbonimidoyl]pyrimidin-2-one

InChI

InChI=1S/C19H14Cl4N4O/c20-16(13-7-3-1-4-8-13)26-17(19(21,22)23)27-12-11-15(25-18(27)28)24-14-9-5-2-6-10-14/h1-12,16H,(H,24,25,28)/b26-17+

InChI Key

ZEHRKWKTQWKYAD-YZSQISJMSA-N

SMILES

C1=CC=C(C=C1)C(N=C(C(Cl)(Cl)Cl)N2C=CC(=NC2=O)NC3=CC=CC=C3)Cl

Isomeric SMILES

C1=CC=C(C=C1)C(/N=C(\C(Cl)(Cl)Cl)/N2C=CC(=NC2=O)NC3=CC=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(N=C(C(Cl)(Cl)Cl)N2C=CC(=NC2=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ANILINO-1-{2,2,2-TRICHLORO[CHLORO(PHENYL)METHYL]ETHANIMIDOYL}-2(1H)-PYRIMIDINONE typically involves multiple steps, including the formation of the pyrimidinone core, the introduction of the anilino group, and the addition of the trichloroethanimidoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-ANILINO-1-{2,2,2-TRICHLORO[CHLORO(PHENYL)METHYL]ETHANIMIDOYL}-2(1H)-PYRIMIDINONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

4-ANILINO-1-{2,2,2-TRICHLORO[CHLORO(PHENYL)METHYL]ETHANIMIDOYL}-2(1H)-PYRIMIDINONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ANILINO-1-{2,2,2-TRICHLORO[CHLORO(PHENYL)METHYL]ETHANIMIDOYL}-2(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of related compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ANILINO-1-{2,2,2-TRICHLORO[CHLORO(PHENYL)METHYL]ETHANIMIDOYL}-2(1H)-PYRIMIDINONE include other pyrimidinone derivatives and compounds with similar functional groups, such as:

  • 4-ANILINO-1-{2,2,2-TRICHLORO[CHLORO(PHENYL)METHYL]ETHANIMIDOYL}-2(1H)-PYRIMIDINONE analogs
  • Other trichloroethanimidoyl derivatives
  • Pyrimidinone-based compounds with different substituents

Uniqueness

The uniqueness of 4-ANILINO-1-{2,2,2-TRICHLORO[CHLORO(PHENYL)METHYL]ETHANIMIDOYL}-2(1H)-PYRIMIDINONE lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic development.

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